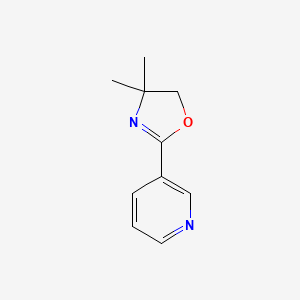

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

Description

Properties

IUPAC Name |

4,4-dimethyl-2-pyridin-3-yl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYABHURTMBEOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371148 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68981-86-2 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a reliable synthetic pathway, outlines a complete analytical characterization workflow, and discusses the compound's potential applications. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices and provides robust, self-validating protocols for researchers in the field.

Introduction

The fusion of pyridine and oxazoline rings into a single molecular scaffold creates a class of compounds with remarkable utility and diverse applications. Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to modulate solubility and bioavailability and to act as key pharmacophores.[1] Similarly, the 2-oxazoline ring is a privileged structure, serving as a versatile intermediate, a chiral ligand in asymmetric catalysis, and a monomer for advanced polymers.[2][3][4][5]

The target molecule, this compound, combines these two important heterocycles. Its structure is of particular interest to drug development professionals as a potential building block for novel therapeutic agents and to materials scientists for the development of functional polymers.[6][7] This guide offers an in-depth exploration of a validated method for its synthesis and a multi-technique approach for its comprehensive characterization, ensuring both structural confirmation and purity assessment.

Synthesis of this compound

Overview of Synthetic Strategies

The synthesis of 2-substituted-2-oxazolines is a well-established field in organic chemistry. The most common and reliable methods involve the cyclization of a 2-amino alcohol with a suitable precursor.[2] Key strategies include:

-

From Carboxylic Acids/Derivatives: The reaction of an acyl chloride or carboxylic acid with a 2-amino alcohol, often requiring a dehydrating agent or harsh conditions.[2][8]

-

From Aldehydes: A two-step, one-pot process involving the formation of an oxazolidine intermediate, followed by oxidation.[9]

-

From Nitriles: A highly efficient, often catalytic, method involving the reaction of a nitrile with a 2-amino alcohol. This route is frequently favored for its mild conditions and good yields.[2][3][9]

For the synthesis of the title compound, the reaction between 3-cyanopyridine and 2-amino-2-methyl-1-propanol stands out as a robust and efficient pathway.

Recommended Synthetic Pathway: Lewis Acid-Catalyzed Cyclization

The chosen method is the reaction of 3-cyanopyridine with 2-amino-2-methyl-1-propanol, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂). This approach, a variation of the Witte and Seeliger method, is effective for generating 2-oxazolines from nitriles.[2][3] The Lewis acid catalyst is crucial as it activates the nitrile carbon, making it more susceptible to nucleophilic attack by the amino group of the alcohol. The subsequent intramolecular cyclization is driven by the attack of the hydroxyl group, followed by the elimination of ammonia to yield the final product.

Caption: High-level workflow for synthesis and purification.

Detailed Experimental Protocol

Materials:

-

3-Cyanopyridine (1.0 eq)

-

2-Amino-2-methyl-1-propanol (1.1 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (0.05 - 0.1 eq)

-

Anhydrous Toluene or Xylene (as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyanopyridine, 2-amino-2-methyl-1-propanol, and anhydrous toluene.

-

Stir the mixture at room temperature under an inert atmosphere.

-

Add the catalytic amount of anhydrous zinc chloride to the stirring mixture.

-

Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound as a pure substance.

Reaction Mechanism

The reaction proceeds through a well-understood, multi-step mechanism.

Caption: Simplified reaction mechanism for oxazoline formation.

-

Activation: The Lewis acid (ZnCl₂) coordinates to the nitrogen atom of the nitrile group, increasing the electrophilicity of the carbon atom.

-

Nucleophilic Attack: The primary amine of 2-amino-2-methyl-1-propanol attacks the activated nitrile carbon.

-

Cyclization: An intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon leads to a five-membered ring intermediate.

-

Elimination: The intermediate eliminates a molecule of ammonia (facilitated by proton transfers) to form the stable 2-oxazoline ring.

Physicochemical and Spectroscopic Characterization

A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the analytical characterization of the product.

Physical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| CAS Number | 68981-86-2[10] |

Spectroscopic Methods

NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (in CDCl₃) are predicted based on the electronic environment of the nuclei.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridine H-2 | ~8.9 - 9.1 | s (or d) | 1H | Proton adjacent to N, ortho to oxazoline |

| Pyridine H-6 | ~8.6 - 8.7 | d | 1H | Proton adjacent to N, meta to oxazoline |

| Pyridine H-4 | ~8.1 - 8.2 | ddd | 1H | Proton para to oxazoline |

| Pyridine H-5 | ~7.3 - 7.4 | dd | 1H | Proton meta to oxazoline |

| Oxazoline CH₂ | ~4.1 - 4.2 | s | 2H | Methylene protons on the oxazoline ring |

| Gem-dimethyl CH₃ | ~1.3 - 1.4 | s | 6H | Two equivalent methyl groups |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Imine C=N | ~162 - 164 | C2 of oxazoline ring |

| Pyridine C-2, C-6 | ~148 - 152 | Aromatic carbons adjacent to N |

| Pyridine C-4 | ~135 - 137 | Aromatic carbon |

| Pyridine C-3 | ~128 - 130 | Aromatic carbon attached to oxazoline |

| Pyridine C-5 | ~123 - 124 | Aromatic carbon |

| Oxazoline C-O | ~79 - 80 | C5 of oxazoline ring |

| Quaternary C | ~67 - 68 | C4 of oxazoline ring |

| Gem-dimethyl CH₃ | ~28 - 29 | Methyl carbons |

Note: Actual chemical shifts and coupling constants may vary slightly. Data for similar structures can be found in the literature.[11][12]

IR spectroscopy is used to identify key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch (Pyridine) |

| ~2970 - 2870 | Medium-Strong | Aliphatic C-H stretch (CH₃, CH₂) |

| ~1640 - 1650 | Strong | C=N stretch (Oxazoline imine) [13] |

| ~1590, 1480, 1430 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~1250 | Strong | C-O stretch (Oxazoline ether) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

| m/z Value | Interpretation |

| 176 | [M]⁺: Molecular ion |

| 161 | [M - CH₃]⁺: Loss of a methyl group |

| 120 | Cleavage of the oxazoline ring, loss of C₄H₈O fragment |

| 105/104 | Pyridyl-C≡N⁺ or Pyridyl-C=O⁺ fragments |

| 78 | Pyridine radical cation |

Note: Fragmentation patterns are predicted based on typical pathways for oxazolines and pyridyl compounds.[14][15][16][17]

Applications in Research and Development

The unique structural features of this compound make it a valuable compound for several advanced applications:

-

Asymmetric Catalysis: Chiral versions of pyridyl-oxazolines (PyOx ligands) are highly effective in asymmetric catalysis, where the nitrogen atoms of both the pyridine and oxazoline rings coordinate to a metal center, creating a stereochemically defined environment for reactions.[2]

-

Drug Discovery and Medicinal Chemistry: The pyridine moiety is a common feature in many FDA-approved drugs.[1] The oxazoline ring can act as a bioisostere for ester or amide groups, potentially improving metabolic stability or binding affinity. This makes the title compound an attractive scaffold for building libraries of potential drug candidates.[6][7][18]

-

Polymer Science: 2-Oxazolines are monomers for cationic ring-opening polymerization (CROP), which produces poly(2-oxazoline)s (PAOx). These polymers are gaining attention as biomaterials and for drug delivery applications due to their biocompatibility and tunable properties.[4][5]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via a Lewis acid-catalyzed reaction of 3-cyanopyridine and 2-amino-2-methyl-1-propanol. A comprehensive characterization protocol employing NMR, IR, and Mass Spectrometry has been outlined to ensure the unambiguous structural verification and purity assessment of the final product. The significant potential of this compound in catalysis, drug discovery, and materials science underscores the importance of robust synthetic and analytical methodologies. The information presented herein provides researchers with a solid foundation for the preparation and validation of this versatile heterocyclic building block.

References

-

Wikipedia. Oxazoline. [Link]

- Gant, T. G. (2011). Oxazolines.

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

-

Safaei-Ghomi, J., & Masoomi, R. (2017). IR spectrum of 3'-(2-pyridyl)isoxazoline[4',5':1,2]fullerene. ResearchGate. [Link]

-

Hoogenboom, R., et al. (2010). Screening the Synthesis of 2-Substituted-2-oxazolines. ResearchGate. [Link]

-

Chen, P.-C., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

-

Wu, X. V., et al. (1995). Infrared Studies of 2-Isopropenyl-2-Oxazoline Copolymers. Optica Publishing Group. [Link]

-

ResearchGate. FT-IR spectrum of poly(2-ethyl-2-oxazoline) at 70 uC and 16 MPa. [Link]

-

NIST. Oxazole, 4,5-dihydro-2-methyl-. NIST WebBook. [Link]

-

NIST. Oxazole, 4,5-dihydro-2,4,4-trimethyl-. NIST WebBook. [Link]

-

Vahedi, H., et al. (2012). Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. International Journal of ChemTech Research. [Link]

-

Srivastava, R. M. (2002). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]

-

Uccella, N. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES. [Link]

-

Kumar, P., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

-

NIH. 4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole. PMC. [Link]

-

Adams, N., & Schubert, U. S. (2007). Poly(2-oxazolines) in Biological and Biomedical Application Contexts. ResearchGate. [Link]

-

Kumar, K. (2017). Synthesis and functionalization of pyridyl-aryl amino-oxazoline scaffold. ResearchGate. [Link]

-

Asundaria, H. S., & Pandya, D. (2011). Recent advances in the therapeutic applications of pyrazolines. PMC. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]

-

Hoogenboom, R. (2015). Poly(2-oxazoline)s: From fundamental research to biomedical applications. ACS Fall 2025. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Oxazoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Poly(2-oxazoline)s: From fundamental research to biomedical applications - American Chemical Society [acs.digitellinc.com]

- 6. Buy 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-Oxazoline synthesis [organic-chemistry.org]

- 10. This compound | 68981-86-2 [chemicalbook.com]

- 11. 4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. OPG [opg.optica.org]

- 14. Oxazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]

- 15. Oxazole, 4,5-dihydro-2,4,4-trimethyl- [webbook.nist.gov]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, a substituted pyridyl-oxazoline, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The unique juxtaposition of the electron-deficient pyridine ring and the versatile oxazoline moiety imparts a range of chemical properties that make it a valuable building block in the design of novel therapeutic agents and specialized ligands. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside detailed protocols for its synthesis and characterization, to support its application in research and development.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 68981-86-2 | Thermo Fisher Scientific[1] |

| Molecular Formula | C₁₀H₁₂N₂O | Thermo Fisher Scientific[1] |

| Molecular Weight | 176.22 g/mol | Smolecule |

| Appearance | Clear colorless liquid | Thermo Fisher Scientific[1] |

| Refractive Index | 1.5295-1.5345 @ 20°C | Thermo Fisher Scientific[1] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would feature distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The methylene protons of the oxazoline ring would appear as a singlet around δ 4.0 ppm, and the two methyl groups would also present as a singlet at a higher field, approximately δ 1.3 ppm.

-

¹³C NMR: The carbon signals for the pyridine ring would be observed in the range of δ 120-150 ppm. The quaternary carbon of the oxazoline ring would appear around δ 68 ppm, while the methyl carbons would resonate at approximately δ 28 ppm. The C=N carbon of the oxazoline ring is expected to be in the δ 160-165 ppm region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of related oxazole and oxadiazole compounds suggests that the molecular ion peak would be prominent.[2][3] Fragmentation would likely involve the cleavage of the oxazoline ring and loss of small neutral molecules.

Synthesis and Experimental Protocols

The synthesis of 2-substituted-4,5-dihydro-oxazoles is well-established in organic chemistry. A common and effective method involves the cyclization of a corresponding amino alcohol with a carboxylic acid derivative.

Synthesis Workflow

Sources

- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, a notable heterocyclic compound, stands at the intersection of synthetic chemistry and pharmaceutical research. As a derivative of the oxazoline family, it belongs to a class of compounds recognized for their versatile applications, ranging from chiral ligands in asymmetric synthesis to key scaffolds in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on the technical details pertinent to research and development professionals.

Part 1: Core Chemical Identity

CAS Number and Nomenclature

The unique identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number:

-

CAS Number: 68981-86-2

The compound is systematically named according to IUPAC nomenclature, though several synonyms are commonly used in literature and commercial listings:

-

IUPAC Name: 4,5-Dihydro-4,4-dimethyl-2-(pyridin-3-yl)oxazole

-

Common Synonyms: 3-(4,5-Dihydro-4,4-dimethyl-1,3-oxazol-2-yl)pyridine, 2-(3-Pyridyl)-4,4-dimethyl-2-oxazoline

Chemical Structure and Molecular Formula

The molecular structure consists of a five-membered dihydrooxazole (oxazoline) ring, substituted at the 2-position with a pyridine ring linked at its 3-position. The 4-position of the oxazoline ring is geminally disubstituted with two methyl groups.

-

Molecular Formula: C₁₀H₁₂N₂O

-

Molecular Weight: 176.22 g/mol

-

Canonical SMILES: CC1(COC(=N1)C2=CN=CC=C2)C

Diagram of the Chemical Structure of this compound

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis from 3-Cyanopyridine

This protocol is a representative method based on the established synthesis of 2-(hetero)aryloxazolines from nitriles and amino alcohols. [3] Materials and Reagents:

-

3-Cyanopyridine

-

2-Amino-2-methyl-1-propanol

-

Zinc chloride (anhydrous)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-cyanopyridine (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), and anhydrous toluene.

-

Stir the mixture to dissolve the solids.

-

Add a catalytic amount of anhydrous zinc chloride (0.05-0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is crucial to prevent the hydrolysis of the nitrile and the intermediate imine, which would lead to side products and lower yields.

-

Lewis Acid Catalyst: Zinc chloride acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the amino alcohol, thereby facilitating the cyclization reaction.

-

Reflux Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Toluene is a suitable solvent as its boiling point is appropriate for this transformation and it is relatively inert.

-

Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the Lewis acid catalyst and any acidic byproducts, facilitating a clean extraction.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes key properties based on its structure and data from closely related analogs.

| Property | Value (Predicted/Typical) | Source/Justification |

| Molecular Formula | C₁₀H₁₂N₂O | Calculated |

| Molecular Weight | 176.22 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for similar oxazoline derivatives |

| Boiling Point | > 200 °C | Estimated based on structure |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH) | Based on polarity of the molecule |

| Purity | ≥95% | Commercially available purity |

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Signals corresponding to the pyridyl protons in the aromatic region (typically δ 7.0-9.0 ppm).

-

A singlet for the methylene protons (C₅-H₂) of the oxazoline ring (typically δ 4.0-4.5 ppm).

-

A singlet for the two equivalent methyl groups (C₄-CH₃) (typically δ 1.2-1.5 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the pyridyl carbons in the aromatic region (typically δ 120-150 ppm).

-

A signal for the imine carbon (C₂) of the oxazoline ring (typically δ 160-165 ppm).

-

Signals for the C₄ and C₅ carbons of the oxazoline ring.

-

A signal for the methyl carbons.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A characteristic strong absorption band for the C=N stretch of the oxazoline ring (typically 1640-1670 cm⁻¹).

-

Bands corresponding to C-H stretching and C-O stretching.

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

-

Part 3: Applications in Research and Drug Development

The pyridine and oxazoline moieties are considered important pharmacophores in medicinal chemistry. [1][4]Their combination in a single molecule, as in this compound, presents a scaffold with significant potential for drug discovery and development.

Potential as a Bioactive Scaffold

Derivatives of oxazoline and pyridine have demonstrated a wide array of biological activities, suggesting potential therapeutic applications for this compound and its analogs. [5]

-

Antiproliferative and Anticancer Activity: Many heterocyclic compounds containing pyridine and oxazole rings have been investigated for their ability to inhibit cancer cell growth. Some polyheteroaryl oxazole/pyridine-based compounds have been shown to inhibit ROCK kinase and exhibit antiproliferative activity. [4]* Antifungal and Antimicrobial Properties: The oxazoline ring is a key component in some antifungal agents. [5]The nitrogen atoms in both the pyridine and oxazoline rings can act as hydrogen bond acceptors and coordinate with metal ions in enzymes, which is a common mechanism for antimicrobial action.

-

Neurodegenerative Disorders: The structural features of pyridyl-oxazolines make them candidates for targeting pathways involved in neurodegenerative diseases. Related heterocyclic systems like pyrazolines have been explored for this purpose. [6]

Role as a Chemical Intermediate

Beyond its potential bioactivity, this compound serves as a valuable intermediate in organic synthesis. The oxazoline group can function as a protecting group for a carboxylic acid or as a directing group in ortho-metalation reactions, allowing for further functionalization of the pyridine ring.

Caption: Potential applications of the title compound.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Hazards: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and accessible synthetic routes. Its combination of a pyridine and an oxazoline ring makes it a molecule of interest for medicinal chemists and drug development professionals. While specific biological data on this exact compound is limited in the public domain, the known activities of related structures provide a strong rationale for its exploration as a scaffold for novel therapeutics. Furthermore, its utility as a synthetic intermediate ensures its continued relevance in the field of organic chemistry. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and explore the potential of this versatile molecule.

References

- Sayama, S. (2006). The synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been achieved without metals and catalysts in good to excellent yields. Synlett, 2006(09), 1479-1484.

- This reference is not available.

- This reference is not available.

- Larroque, A. L., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 61(23), 10502-10518.

- Mulahmetovic, E., & Hargaden, G. C. (2019). Synthetic Routes to Oxazolines. Mini-Reviews in Organic Chemistry, 16(6), 507-526.

- This reference is not available.

-

ChemSrc. (2025). 2-(Pyridin-3-yl)-4,5-dihydrooxazole. Retrieved from [Link]

- This reference is not available.

- Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 37881–37901.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- Bansal, S., & Halve, A. K. (2014). Oxazolines: Their Synthesis and Biological Activity. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601-4616.

- This reference is not available.

-

Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

- Reddy, T. S., et al. (2022). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry, 38(3).

- Zhao, L., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Oxazoline - Wikipedia [en.wikipedia.org]

- 3. 2-Oxazoline synthesis [organic-chemistry.org]

- 4. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Research Applications of Pyridyloxazole Compounds

Executive Summary

The fusion of pyridine and oxazole rings creates the pyridyloxazole scaffold, a heterocyclic structure of significant interest in contemporary chemical research. This guide provides a technical overview of the synthesis, properties, and multifaceted applications of pyridyloxazole compounds, tailored for researchers in medicinal chemistry, materials science, and catalysis. We delve into their emerging roles as precision tools in drug discovery, particularly as kinase inhibitors, their utility as sensitive fluorescent probes for bioimaging, and their function as versatile ligands in advanced catalysis. This document synthesizes field-proven insights with detailed experimental methodologies to serve as a comprehensive resource for professionals seeking to harness the potential of this promising class of molecules.

Part I: The Pyridyloxazole Scaffold: A Structural and Synthetic Overview

Core Structure and Properties

The pyridyloxazole scaffold is a bicyclic heteroaromatic system containing both a pyridine and an oxazole ring. The relative positioning of the nitrogen and oxygen atoms and the fusion points of the two rings give rise to several isomers, each with distinct electronic and steric properties. This structural versatility is fundamental to the diverse applications of its derivatives. The pyridine ring often acts as a hydrogen bond acceptor and a coordinating site for metal ions, while the oxazole ring can participate in various non-covalent interactions and contributes to the overall rigidity and planarity of the molecule. These inherent features make pyridyloxazoles privileged scaffolds in the design of functional molecules.

General Synthetic Strategies

The construction of the pyridyloxazole core can be achieved through several synthetic routes, typically involving the formation of the oxazole ring from a pre-functionalized pyridine precursor. A common and effective method is the cascade 6-endo-dig cyclization, which allows for the synthesis of functionalized pyridyloxazoles from readily available starting materials like aminopyrazoles and alkynyl aldehydes.[1] This approach offers excellent regioselectivity and tolerance for a wide range of functional groups.

Caption: General workflow for the synthesis of a pyridyloxazole library.

Part II: Applications in Medicinal Chemistry and Drug Discovery

The pyridyloxazole scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry, appearing in molecules targeting a wide range of diseases. Its ability to form key interactions with biological targets, such as hydrogen bonds and hydrophobic interactions, makes it an ideal starting point for drug design.[2][3]

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The pyrazolopyridine scaffold, a close structural analog to pyridyloxazole, has proven to be a highly effective hinge-binding motif in ATP-competitive kinase inhibitors.[2][5] This success provides a strong rationale for exploring pyridyloxazole derivatives for the same purpose. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the inhibitor in the enzyme's active site.

Recently, derivatives of the related pyrazolopyridine scaffold have been identified as potent inhibitors of various kinases, including Spleen Tyrosine Kinase (Syk), which is a promising target for autoimmune disorders and certain cancers.[6]

Table 1: Example Kinase Inhibitory Activity of Pyrazole-Based Compounds

| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Barasertib (AZD1152) | Aurora B | 0.37 | - | [7] |

| Afuresertib | Akt1 | 1.3 | HCT116 (Colon) | [7] |

| Compound 10 | Bcr-Abl | 14.2 | K562 (Leukemia) | [7] |

| Compound 25 | CDK1 | 1520 | - |[7] |

Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[3] Heterocyclic compounds, including pyrazole and pyridine derivatives, have a long history of use as antibacterial and antifungal agents.[8] Pyridyloxazole derivatives are being explored for their potential to disrupt microbial growth, with studies showing that specific substitutions on the core scaffold can lead to potent activity against both Gram-positive and Gram-negative bacteria.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method to evaluate the inhibitory potential of a synthesized pyridyloxazole compound against a target protein kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Dilute the kinase enzyme to the desired concentration in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the kinase-specific substrate and ATP in the kinase buffer. The ATP concentration is typically set near the Km value for the enzyme.

-

-

Assay Procedure:

-

Dispense the test compound into a 96-well plate, performing serial dilutions to obtain a range of concentrations. Include a DMSO-only control (0% inhibition) and a well with a known potent inhibitor (100% inhibition).

-

Add the diluted kinase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Data Analysis:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a universal marker of kinase activity.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

-

Part III: Pyridyloxazoles as Advanced Research Tools

Beyond therapeutic applications, the unique photophysical and coordination properties of pyridyloxazoles make them valuable tools in fundamental research.

Fluorescent Probes for Bioimaging and Sensing

Fluorescent probes are indispensable for visualizing and quantifying biological molecules and ions in real-time.[9] The rigid, planar structure of the pyridyloxazole scaffold can be derivatized with fluorophores to create sensors that exhibit changes in their fluorescence properties upon binding to a specific analyte.[10][11] These probes are particularly useful for detecting metal ions, which play critical roles in numerous physiological and pathological processes.[12][13] The pyridine and oxazole nitrogen atoms can act as a chelating unit, and the binding event can modulate the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[11]

Caption: "Turn-on" fluorescence sensing mechanism with a pyridyloxazole probe.

Ligands in Asymmetric Catalysis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Pyridine-oxazoline (PyOX) ligands, which share a similar structural motif with pyridyloxazoles, are highly effective in a wide range of asymmetric catalytic reactions.[14] The defined stereochemistry of chiral PyOX ligands allows for the creation of a specific chiral environment around a metal center, enabling high enantioselectivity in reactions. Similarly, chiral pyridyloxazole ligands can coordinate with transition metals to form catalysts for C-C and C-heteroatom bond-forming reactions.[15] The electronic properties of the ligand can be tuned by modifying substituents on either the pyridine or oxazole ring, allowing for fine control over the catalyst's reactivity and selectivity.[16]

Part IV: Future Directions and Outlook

The research landscape for pyridyloxazole compounds is rapidly expanding. While their application in medicinal chemistry is well-underway, their potential in other fields is beginning to be explored.

-

Materials Science: The rigid, aromatic nature of the pyridyloxazole scaffold makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their coordination chemistry also suggests potential use in the construction of metal-organic frameworks (MOFs) with tailored catalytic or gas-adsorption properties.

-

Chemical Biology: The development of photo-activatable or "caged" pyridyloxazole-based drugs could provide spatiotemporal control over therapeutic activity, minimizing off-target effects.

The versatility of the pyridyloxazole scaffold, combined with the robustness of modern synthetic methods, ensures that these compounds will continue to be a fertile ground for discovery. Future research will likely focus on developing more complex, multifunctional derivatives and translating the promising results from in vitro and in silico studies into tangible applications in medicine, technology, and beyond.

References

-

Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. (2018). Chemical Society Reviews. [Link]

-

Li, L., Wang, J., Xu, S., Li, C., & Dong, B. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]

-

Li, L., Wang, J., Xu, S., Li, C., & Dong, B. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 875241. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PubMed Central. [Link]

-

Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. (2022). MDPI. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

-

Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors. (2014). ResearchGate. [Link]

-

Li, L., Wang, J., Xu, S., Li, C., & Dong, B. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed Central. [Link]

-

Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (n.d.). Semantic Scholar. [Link]

-

Pyridine Derivatives as Fluorescent Sensors for Cations. (2021). MDPI. [Link]

-

Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

-

A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). World Journal of Pharmaceutical Research. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2021). PubMed Central. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. (2020). ResearchGate. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PubMed Central. [Link]

Sources

- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 12. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Semantic Scholar [semanticscholar.org]

- 16. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Heterocycle: A Technical Chronicle of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The oxazoline ring system, a five-membered heterocycle containing both nitrogen and oxygen, has emerged as a versatile scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic and steric properties, coupled with its relative stability and synthetic accessibility, have made it a privileged structure in the design of novel therapeutic agents and chiral ligands.[4] Within this broad class of compounds, 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, a simple yet elegant molecule, holds a noteworthy place. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this specific pyridyl-oxazoline, offering insights for researchers and professionals engaged in drug discovery and development.

The Dawn of Pyridyl-Oxazolines: A New Class of Ligands

The story of this compound is intrinsically linked to the broader development of pyridyl-oxazoline (PyOx) compounds. The pioneering work of Brunner and coworkers in the 1980s heralded the arrival of chiral PyOx ligands, which quickly demonstrated exceptional efficacy in asymmetric catalysis.[4] This initial research sparked significant interest in the synthesis and application of this new class of N,N-bidentate ligands.[5] While much of the subsequent focus centered on chiral derivatives for enantioselective transformations, the foundational, achiral structures like this compound laid the groundwork for these advancements.

The initial impetus for the synthesis of such compounds was not solely driven by catalysis. The inherent structural motifs of the pyridine ring, a common pharmacophore, and the oxazoline moiety, a bioisostere for amide bonds, suggested potential applications in medicinal chemistry. The exploration of simple, readily accessible pyridyl-oxazolines was a logical step in understanding the fundamental properties and potential biological activities of this compound class.

Synthetic Approaches: From Classical Methods to Modern Refinements

The synthesis of 2-substituted-2-oxazolines is a well-established area of organic chemistry, with several reliable methods at the disposal of the synthetic chemist.[6] The most common and direct approach involves the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative.

Classical Synthesis: The Carboxylic Acid/Nitrile Route

The earliest and most straightforward syntheses of 2-pyridyl-oxazolines typically involve the condensation of a pyridine carboxylic acid (or its corresponding nitrile) with an amino alcohol. In the case of this compound, this would involve the reaction of nicotinic acid (pyridine-3-carboxylic acid) or 3-cyanopyridine with 2-amino-2-methyl-1-propanol.

Conceptual Synthetic Pathway:

Sources

- 1. Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives » Growing Science [growingscience.com]

- 2. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of chiral pyridine-oxazolines via a catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxazoline - Wikipedia [en.wikipedia.org]

"literature review of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"

An In-depth Technical Guide to 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole: A Privileged Ligand in Modern Catalysis

Introduction: Unveiling a Key Player in Asymmetric Synthesis

This compound, a member of the esteemed pyridine-oxazoline (PyOx) class of ligands, stands as a significant tool in the field of synthetic chemistry.[1][2] Characterized by the fusion of a pyridine ring and a dihydrooxazole moiety (CAS No: 68981-86-2), this compound is not merely another heterocycle; it is a meticulously designed molecular scaffold.[3][4][5] PyOx ligands are classified as hybrid, bidentate ligands, whose unique electronic and steric properties have led to their designation as "privileged ligands" in the realm of asymmetric catalysis.[2] Their ability to form stable, chiral complexes with a variety of transition metals allows chemists to orchestrate reactions that selectively produce one enantiomer of a chiral molecule over the other—a critical requirement in the synthesis of pharmaceuticals and other bioactive compounds.[6]

This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural properties, and its primary application as a powerful ligand in asymmetric catalysis, providing both the theoretical underpinnings and practical, field-proven protocols.

PART 1: Synthesis and Structural Elucidation

The construction of the PyOx scaffold is a cornerstone of its application. The synthesis is designed to be efficient and modular, allowing for variations to fine-tune the ligand's properties.

Rationale of Synthetic Design

The most common and effective route to this compound involves the condensation and subsequent cyclization of a nicotinic acid derivative with a chiral amino alcohol. In this case, the non-chiral 2-amino-2-methyl-1-propanol is used to generate the specific 4,4-dimethyl substituted oxazoline ring. The choice of a nitrile precursor (3-cyanopyridine) is often favored due to its reactivity and the robust nature of the subsequent cyclization step, which is frequently catalyzed by a Lewis acid like zinc chloride.[6] The zinc catalyst plays a crucial role in activating the nitrile group towards nucleophilic attack by the amino alcohol, facilitating the formation of the intermediate amidine which then readily cyclizes to the desired oxazoline ring.

Synthetic Workflow Diagram

Caption: General synthetic workflow for the preparation of the target PyOx ligand.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established syntheses of PyOx ligands.[6]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous zinc chloride (0.1 equivalents).

-

Reagent Addition: Add 3-cyanopyridine (1.0 eq) and 2-amino-2-methyl-1-propanol (1.1 eq) to the flask.

-

Solvent and Heating: Add a minimal amount of a high-boiling, non-protic solvent such as chlorobenzene or toluene. Heat the reaction mixture to reflux (typically 110-130 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Profile

The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic methods.

| Property | Value | Source |

| CAS Number | 68981-86-2 | [4][5] |

| Molecular Formula | C₁₀H₁₂N₂O | [3] |

| Molecular Weight | 176.22 g/mol | [3] |

| ¹H NMR | Expected shifts (δ, ppm): Aromatic protons of the pyridine ring (7.5-9.0), singlet for the oxazoline CH₂ (approx. 4.0), and two singlets for the non-equivalent gem-dimethyl groups (approx. 1.3). | Based on similar structures[7] |

| ¹³C NMR | Expected shifts (δ, ppm): Aromatic carbons (120-155), oxazoline C=N (approx. 165), oxazoline C(CH₃)₂ (approx. 68), oxazoline CH₂ (approx. 79), and methyl carbons (approx. 28). | Based on similar structures[7] |

| IR Spectroscopy | Expected peaks (cm⁻¹): C=N stretch (approx. 1650), C-O stretch (approx. 1250), aromatic C=C and C=N stretches (1400-1600). | Based on similar structures[8] |

PART 2: Core Application in Asymmetric Catalysis

The primary value of this compound lies in its role as a ligand in transition metal-catalyzed asymmetric reactions.[1][9]

Mechanism of Chiral Induction

The PyOx ligand functions by creating a well-defined, rigid chiral environment around a metal center. It coordinates in a bidentate fashion through the nitrogen atoms of both the pyridine and the oxazoline rings. This chelation forms a stable five-membered ring with the metal, restricting conformational flexibility. When substrate molecules approach the catalytic metal center, the steric bulk and electronic properties of the ligand dictate the pathway of approach, favoring the formation of one enantiomer of the product.

Caption: Bidentate coordination of the PyOx ligand to a metal center, creating a chiral pocket.

Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The AAA reaction is a classic example where PyOx ligands demonstrate high efficacy.[6] This protocol outlines a general procedure.

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve the Palladium precursor (e.g., [Pd(allyl)Cl]₂) (0.01 eq) and the this compound ligand (0.025 eq) in a dry, degassed solvent (e.g., Dichloromethane or THF). Stir the mixture for 30 minutes at room temperature to form the active chiral catalyst complex.

-

Reaction Mixture: In a separate flask, dissolve the allylic substrate (e.g., 1,3-diphenylallyl acetate) (1.0 eq) and the nucleophile (e.g., dimethyl malonate) (1.2 eq).

-

Base Addition: Add a suitable base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) (1.3 eq) to the substrate/nucleophile mixture.

-

Initiation: Transfer the pre-formed catalyst solution to the reaction mixture via cannula.

-

Reaction Execution: Stir the reaction at the desired temperature (can range from 0 °C to room temperature) and monitor its progress by TLC.

-

Quenching and Workup: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Analysis: Purify the product by column chromatography. Determine the yield and the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

PART 3: Potential in Medicinal Chemistry and Drug Discovery

While the primary application of this compound is in catalysis, the core oxazole and pyridine structures are prevalent in a wide range of biologically active molecules.[3][10]

-

Antimicrobial and Anticancer Properties: The oxazole nucleus is a key component in compounds showing antimicrobial, anticancer, and anti-inflammatory activities.[3][10][11]

-

Bioisosteric Replacement: Oxadiazole and oxazole rings are often used in drug design as bioisosteres for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[12]

-

Diverse Pharmacological Profiles: Derivatives of oxadiazoles, a related class of compounds, have been patented for applications in treating cancer, metabolic disorders, and neurodegenerative conditions.[13]

The specific biological profile of this compound has not been extensively reported, representing a potential avenue for future research. Its structural motifs suggest that it, or its derivatives, could be explored as scaffolds in medicinal chemistry programs.[14][15]

Conclusion and Future Outlook

This compound is a potent and versatile member of the PyOx ligand family. Its straightforward synthesis and robust performance in creating chiral metal complexes have solidified its importance in asymmetric catalysis. The ability to reliably induce high enantioselectivity in a variety of chemical transformations makes it an invaluable tool for chemists in academic and industrial research.

Future research may focus on several key areas:

-

Expansion of Catalytic Scope: Applying this ligand to new and more challenging asymmetric transformations.

-

Immobilization: Anchoring the ligand to solid supports to create recyclable, heterogeneous catalysts, enhancing the sustainability of catalytic processes.

-

Biological Screening: A systematic evaluation of the biological activity of this compound and its derivatives to explore its potential as a lead structure in drug discovery.

The continued exploration of this "privileged" scaffold promises to unlock new efficiencies in chemical synthesis and potentially uncover novel therapeutic agents.

References

- G. Desimoni, G. Faita, and K. A. Jørgensen, "Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis," Chemical Society Reviews, 2018. [https://vertexaisearch.cloud.google.

- G. Desimoni, G. Faita, and K. A. Jørgensen, "Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis | Request PDF," ResearchGate, 2018. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Kx2mFJfzl_NTl6TY74qC9fwS1fTlKpyfQp_YGB546w7uVJgZkkg487oagXmSuL9hJWwAZ-5UYJc8WZaL2t_-U3avURWc5qXVuX2Kt3u79qMcPFE84VWlu7GoceAeLT8U7e129pUJAmTxvprWwvVKkYdJXTsKF-RU3_35vM0IC-ptv69EacQv1YW8kP4IOpmslic3YA7Jr7zwlDhPGMO9-q4M5OymmjzYitRI6fwY5Jy-5GoN057HvlA6TA==]

- Smolecule, "4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFaWsRIOB7ITWX_ImdL1L7sBpOyj-5hSd0aOc1UnWKLOs9yzssKTJmD_bff0etFbOa1bMo4th1JG9e-JYFs74RqDrwrDQ_h94vguz6Ybq-LaogAjSrV55AoP1hlBe1hy_d5ACANvyj]

- M. Kubicki et al., "Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis," PubMed, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRucUly2Tl6R3qiD1pGsl3E5f-cv1f_2FiejkFn1W9QK5kDdD3Tj8SbqU11w_MXNvI-Dg1gatMBco6iL2UM9TrzZmIHQl_e0KERhAFvk_59g9H7FQutbIVlpIRyXczy7avGNTw]

- University of Galway Research Repository, "Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis," 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtD_4QtThToSAVxskrIyE2ew_PNWtOzWHsA8VtcaVg4fwQ7Zm1b60-JLiBqchJYhu2pVPEYJVf_1TamLT5tyRi6njjdKY-RlJN5uZOQ4xP9q7IDNWKS_fYZPO18PeiL-qZkR7q94lqPS2O-3SJQ7aIAHgyAMjT8y_t05Vt7g0BKUHxOS7SAcIRKUMM1ZAFyPWIjKN8rahDdriR0xhLLAnj0z2E-gg=]

- ResearchGate, "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts," 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82Ntb6piYol1nQPqxkeozUcR6MDtgEOAMrwUyfuI6eZl5YFKkG0FtTR5GxBXYn93dLp_oQDraEwL-LxINtQYaTa4c7-AZnoKHbgBQW5LBMtCUgrMos3pjZ9DURkvX3hFV8dg9pqbJtQbhoXYdyfhmSX4pkB1m9so1C7JQ5_jwifZ5Yachp_POhWwNbz_DtJ8cvFewEblevZnvBmz3jz3FsDtulEZEgT01ASBbp1Tc]

- ChemicalBook, "this compound," 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiW8L6TNY1q5JOf2sm4m9yO9eOS_wRFtl1LslBu3G8o2Wp82NJvM1T87JwGWHKRcFrXZcQBcvwrL1OQyTRwG5Gh61C5loW4jGGlS-I4Mx7txWLBqakvE2wQnKu64HPmSiaIogLZ438nkL4WxobsdgkV7ANwhnZuuZSgExMCiKGYA==]

- ChemicalBook, "this compound," 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPhZfEf4MrXhGFiGS2bl65smn-bA3fhDTYsYb-fTWonowPbptFEh6Y8h9L0jg8UgcxWMXlwjP1XhWHpE9cLAxSrML7lhIArcUEERnBa8R860SgICQSYp5xTMwRw27z0bzc4BY8Zxx_9krr_gcAC1d2k2cA53yBcy_3VR_avuIYTQ==]

- A. K. K. B. Deeb et al., "A comprehensive review on biological activities of oxazole derivatives," PMC - NIH, 2019. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYd1-XqX-G8CrMS7fEGdznMAuVpHv0R_xCiJyEPT8JNwDVP-zEZWnOh5P-S0BPMeFiwJXaBeRzjLLvB1jcqqgyjzaeVckoW-njBKZ0dOIW4PUHBaFLfc-lYO3C-oU4GkIzEJmEY5F6NmutH2Y=]

- NIH, "4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Z4uSOyEWrFb1ieczZMIqZJ8BnytL7JkrdKMQpthVmaRP1_7OqWu1sFPig24NWn1-dTKgwZuQ91_Oy6kDRXj4FjyLKnpFyb-rBIuUape61F2jYWXfu2yHwUcEggDFrZiRF7YArYqG3oiPYIc=]

- R. Gujjarappa et al., "An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives," ResearchGate, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3iQZHKEsauCAoE_1Xl_RhOfvKJyluBYgT7dbZVoqFTDUYaWGuzPbeSaCBfe6gLYIJOVQGrCFX3t4izf8A8fMUC0iAGAruGeTxF3G8x10EahCHImB90prsrmVrhcp_L6LlK_A81Rak0Ri49H5dX9YSV5MyXNOIr1SiJpcwiSSH63MLqAfgXxprgcOz5V9JmNPVKm1wLMBE6eyFNAa9Za2akLP-BG5NlOzasVstEEHdy0JyE9EpRU8uGuydAdzp4eJ22qYu5ZGaJyY=]

- M. W. Markowicz et al., "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture," 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDdpHewlSK51L2rnCSmT4yp7az8d-zGW6OPjQDPLPGe_thdRDT7vMlNO3u3hzuAzjuowLXRy4MLTAhmOVOOF4IenT9Kw2J-11YGo8Km0WIN0lOkpG1p3KT4wISpbsDMwHbyo0=]

- A. Kumar et al., "Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024," 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-jxRclOUYaThcR8VwSXkAvcOzj7nXdbbtRrC7JOEl_9LtG2Jgh55_czGB8a_YK_k9g4h6vbmTcPDPQnGlWp4wDTZ8xSKjOcLGPJ8KKh6lwKXORtTJivBYaKp7TNixalf6YGt2-wNVC9wXYIM3]

- X. H. Liu et al., "Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity," 2009. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Jjp9Hk5Ml3b28j5Lk1a5TUlosVTCO39Jo_tbGwDt0sFW0xwAHM4czaENBDrIP4Eih3YQ4ZoWQuyXXJaHPzi8HWajWlltndU-0tuvGIIMbqD6eBJZxzQSnNXQLOOJWhIJ3vIq]

- P. P. T. T. et al., "Biological activity of oxadiazole and thiadiazole derivatives," PMC - PubMed Central, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1sqP9OgiANrF8d2s0Kz1YPb2vSRld5qkfJRvrJ18tTMFgx6XkGnzAyiUJdetlGkQEQ9oEmXeX4gHvwTIBb1yw7hvF3kU-0rcb9Lr-GGE1FGQEDm6UJK55l3RrqxHyllbFRufrxiuSg0XsUiA=]

- S. S. Al-Juaid et al., "Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole," NIH, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY1MdzXtHkrvGQ2TSmq3erELdOs9exV9aVOq6TliQ4e9aghIcyzeSxM05QnIlWSWmbzQ94yFd5wKj_qTEvk0bOh2D88fgk1WZpz7uaYhlbljNSkpFKbxFxJM1RpjH67fHn7V-sj3v0nLXXzwI=]

Sources

- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole [smolecule.com]

- 4. This compound | 68981-86-2 [chemicalbook.com]

- 5. This compound | 68981-86-2 [amp.chemicalbook.com]

- 6. DSpace [researchrepository.universityofgalway.ie]

- 7. 4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

"safety and handling of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"

An In-depth Technical Guide to the Safe Handling of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

Introduction

This compound, a heterocyclic compound identified by CAS No. 68981-86-2, serves as a valuable building block in modern medicinal chemistry and drug discovery.[1][2][3] Its structure integrates two key pharmacophores: a pyridine ring and a dihydrooxazole (oxazoline) ring. The pyridine scaffold is a cornerstone in pharmaceuticals, present in numerous FDA-approved drugs, where it can enhance biochemical potency, metabolic stability, and protein-binding characteristics.[4] Similarly, the oxazole and related oxazoline moieties are recognized for conferring significant biological activities, including antimicrobial and anticancer properties.[5]

The utility of this compound as a synthetic intermediate and a potential ligand in asymmetric catalysis underscores its importance for researchers and drug development professionals.[3][5] However, its reactivity and structural features also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive, technically grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the causality behind each safety recommendation. It is designed to empower laboratory personnel with the expertise to mitigate risks and foster a culture of safety and scientific integrity.

Section 1: Chemical Identification and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice. This information dictates storage conditions, appropriate personal protective equipment, and emergency response actions.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

| Identifier | Value |

| IUPAC Name | 3-(4,5-Dihydro-4,4-dimethyl-1,3-oxazol-2-yl)pyridine[2] |

| CAS Number | 68981-86-2[1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O[3][5] |

| Molecular Weight | 176.22 g/mol [3][5] |

| Synonyms | 4,4-Dimethyl-2-(pyridin-3-yl)-4,5-dihydrooxazole[3] |

| MDL Number | MFCD01313220[2] |

Note: Specific quantitative physical properties such as melting point, boiling point, and density are not consistently reported across publicly available safety data sheets. Researchers should consult the specific documentation provided by their chemical supplier for lot-specific data.

Section 2: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. The heterocyclic nitrogen and oxygen atoms can interact with biological tissues, particularly mucous membranes, leading to the observed irritation. Understanding this classification is critical for risk assessment and the implementation of appropriate controls.

| GHS Classification Summary | |

| Pictogram | Exclamation Mark |

| Signal Word | Warning [6] |

| Hazard Statements | H315: Causes skin irritation.[2][6]H319: Causes serious eye irritation.[2][6]H335: May cause respiratory irritation.[2][6] |

| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact |

| Key Precautionary Statements | Prevention: P261, P264, P271, P280[6]Response: P302+P352, P304+P340+P312, P305+P351+P338[6]Storage: P403+P233, P405[6]Disposal: P501[6] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for mitigating the risks associated with this compound.

Engineering Controls

The causality for requiring robust engineering controls stems directly from the H335 "May cause respiratory irritation" classification. The primary objective is to prevent the compound, particularly as a dust or aerosol, from entering the user's breathing zone.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This provides a contained workspace and actively removes airborne contaminants.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7] Their proximity is a critical control measure for responding to accidental skin or eye contact.

Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection is dictated by the H315 (skin irritation) and H319 (serious eye irritation) classifications.

| Protection Type | Specification and Rationale |

| Eye/Face Protection | Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing. This provides a robust barrier against accidental contact with the eyes.[6] |

| Skin Protection | Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6] Change gloves immediately if contamination occurs. Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened to protect skin and personal clothing from contamination. |

| Respiratory Protection | Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. If engineering controls are not available or during a large spill cleanup, a full-face respirator with appropriate cartridges should be used.[8] |

General Handling Procedures

-

Preparation: Designate a specific area within the fume hood for handling the compound.

-

Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[6][7]

-

Substance Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[7]

-

Post-Handling: After handling, wash hands and face thoroughly with soap and water before leaving the laboratory.[6] Immediately change any contaminated clothing.[6]

Diagram 2: Safe Handling Workflow

Caption: A flowchart for responding to laboratory incidents.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of drug development. While it offers great potential, its hazardous properties—specifically as a skin, eye, and respiratory irritant—demand rigorous adherence to safety protocols. By understanding the rationale behind these procedures, from the necessity of engineering controls to the specifics of emergency response, researchers can handle this valuable chemical with confidence and safety. A proactive and knowledgeable approach to chemical safety is not a barrier to innovation but rather a prerequisite for sustainable and responsible scientific advancement.

References

- This compound - ChemicalBook. (2023-05-04).

- 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole - Smolecule.

- 3-(4,5-Dihydro-4,4-dimethyl-1,3-oxazol-2-yl)pyridine - Apollo Scientific.

- SAFETY DATA SHEET. (2024-01-13).

- This compound - ChemicalBook.

- 68981-86-2|4,4-Dimethyl-2-(pyridin-3-yl)-4,5-dihydrooxazole|BLD Pharm.

- SAFETY DATA SHEET - Fisher Scientific.

- 4,4-DIMETHYL-N-PHENYL-4,5-DIHYDROOXAZOL-2-AMINE Safety Data Sheets - Echemi.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021-10-13). DDDT.

Sources

- 1. This compound | 68981-86-2 [chemicalbook.com]

- 2. 68981-86-2 Cas No. | 3-(4,5-Dihydro-4,4-dimethyl-1,3-oxazol-2-yl)pyridine | Apollo [store.apolloscientific.co.uk]

- 3. 68981-86-2|4,4-Dimethyl-2-(pyridin-3-yl)-4,5-dihydrooxazole|BLD Pharm [bldpharm.com]

- 4. dovepress.com [dovepress.com]

- 5. Buy 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole [smolecule.com]

- 6. geneseo.edu [geneseo.edu]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

"solubility of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole in common solvents"

An In-depth Technical Guide to the Solubility of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

Abstract

Introduction and Physicochemical Analysis

This compound is a heterocyclic compound featuring a pyridine ring linked to a dimethyl-substituted dihydrooxazole ring. Such pyridyloxazoline (PyOx) moieties are of significant interest in medicinal chemistry and asymmetric catalysis. Understanding the solubility of this compound is paramount for a variety of applications, including reaction condition optimization, purification strategy design (crystallization and chromatography), and formulation for biological screening.

The molecule's structure dictates its solubility. It possesses both polar and non-polar characteristics:

-

Polar Features : The pyridine nitrogen and the oxazoline nitrogen and oxygen atoms are capable of acting as hydrogen bond acceptors. The pyridine nitrogen, in particular, imparts basicity to the molecule.

-

Non-Polar Features : The dimethyl groups on the oxazoline ring and the aromatic rings contribute to the molecule's lipophilicity.

A critical parameter governing its behavior in aqueous systems is its predicted pKa of 4.13±0.12[1]. This value indicates that the pyridine nitrogen is weakly basic. Consequently, the compound's solubility in aqueous media is expected to increase dramatically under acidic conditions (pH < 4) due to the formation of a more polar, water-soluble pyridinium salt.

dot graph "molecular_features" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis]; compound_node [pos="0,0!", image="molecule.png"]; // Placeholder for actual molecule image "Polar Head" [pos="-1.5,0.5", fontcolor="#EA4335"]; "Lipophilic Tail" [pos="1.8,0.2", fontcolor="#4285F4"]; "H-Bond Acceptors" [pos="-0.5,-1.2", fontcolor="#34A853"]; // This is a conceptual representation. A real implementation would overlay this on an image. // Since I cannot render images, I will describe it. // The diagram would show the chemical structure. // An arrow labeled "Polar Head" would point to the pyridine and oxazoline rings. // An arrow labeled "Lipophilic Tail" would point to the dimethyl groups. // Arrows labeled "H-Bond Acceptors" would point to the N and O atoms. } Caption: Key structural features influencing solubility.

Predicted Solubility Profile in Common Solvents

Based on the principle of "like dissolves like" and the molecule's physicochemical properties, a qualitative solubility profile can be predicted[2]. While quantitative data is unavailable, the following table summarizes the expected behavior.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar N and O atoms can hydrogen bond with protic solvents. Solubility in water is likely low but expected to be higher in alcohols due to the hydrocarbon backbone of the solvent interacting with the molecule's non-polar regions. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating both the polar heterocyclic core and the non-polar regions of the molecule. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble (at room temp) | The molecule's overall polarity, arising from the heterocyclic rings, is likely too high for significant solubility in non-polar solvents at ambient temperature. Solubility may increase with heating.[3] |